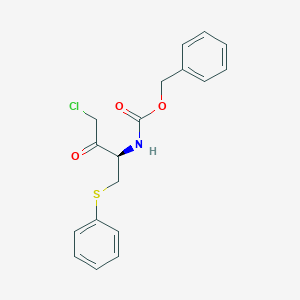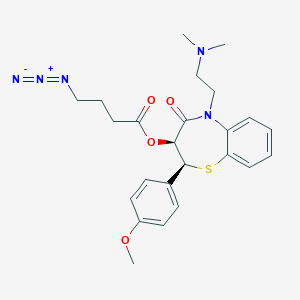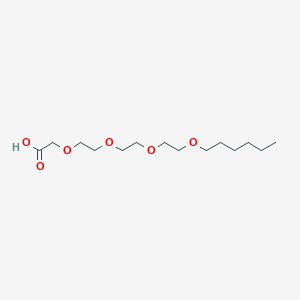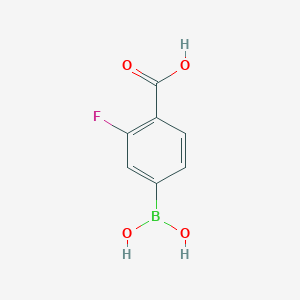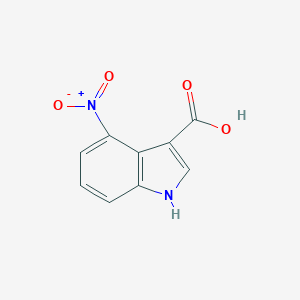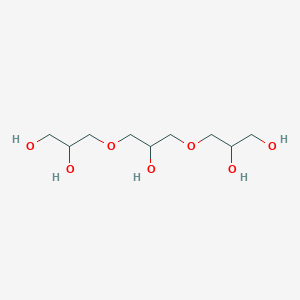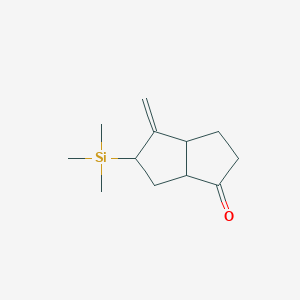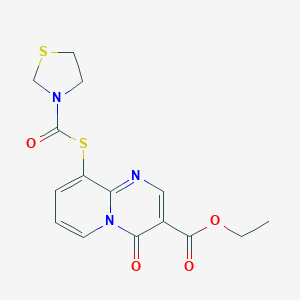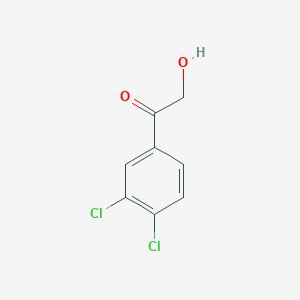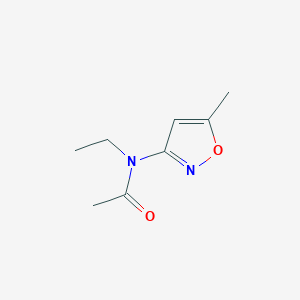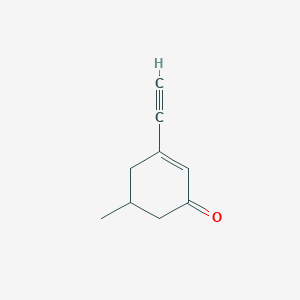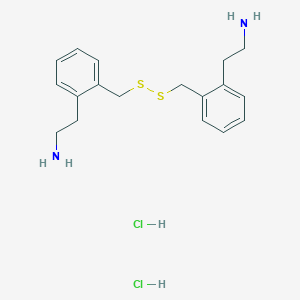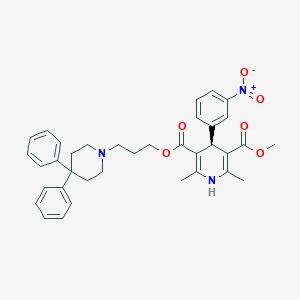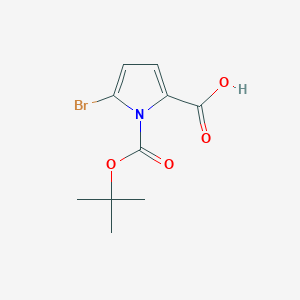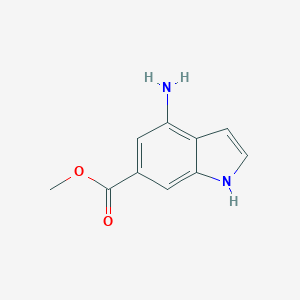
methyl 4-amino-1H-indole-6-carboxylate
Overview
Description
“Methyl 4-amino-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “methyl 4-amino-1H-indole-6-carboxylate” consists of a methyl group (CH3), an amino group (NH2), an indole group, and a carboxylate group (CO2H) .Chemical Reactions Analysis
Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, can undergo various chemical reactions. For example, they can be used as reactants for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been reported to exhibit anti-inflammatory activities . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in the treatment of inflammatory conditions.
Anticancer Properties
Indole derivatives have been found to possess anticancer properties . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in cancer treatment.
Antioxidant Properties
Indole derivatives have been reported to exhibit antioxidant activities . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that “methyl 4-amino-1H-indole-6-carboxylate” could potentially be used in the treatment of microbial infections.
Inhibitor of Botulinum Neurotoxin
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of inhibitors of botulinum neurotoxin .
ITK Inhibitors
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of interleukin-2 inducible T cell kinase (ITK) inhibitors .
CB2 Cannabinoid Receptor Ligands
“Methyl 4-amino-1H-indole-6-carboxylate” has been used as a reactant for the preparation of CB2 cannabinoid receptor ligands .
Safety And Hazards
While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
properties
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1H-indole-6-carboxylate | |
CAS RN |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

